3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
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Overview
Description
3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is a research chemical with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a hydroxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxyphenyl Group Attachment: The hydroxyphenyl group can be attached through a Friedel-Crafts acylation reaction using phenol and an appropriate acyl chloride.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a Grignard reaction followed by oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the fluorine atom can influence the compound’s reactivity and binding affinity. The cyclopropyl group may contribute to the compound’s stability and overall molecular conformation.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)propanoic acid: Similar structure but lacks the cyclopropyl and fluorine groups.
3,3,3-Trifluoropropanoic acid: Contains multiple fluorine atoms but lacks the hydroxyphenyl and cyclopropyl groups.
Uniqueness: 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the combination of its cyclopropyl, fluorine, and hydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H13FO3/c13-12-8(2-1-3-10(12)14)9(6-11(15)16)7-4-5-7/h1-3,7,9,14H,4-6H2,(H,15,16) |
InChI Key |
FMFLDERDVTYQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=C(C(=CC=C2)O)F |
Origin of Product |
United States |
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